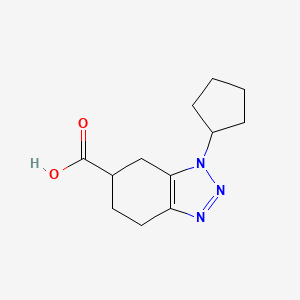

1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

Übersicht

Beschreibung

1-cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds with an indazole nucleus have been found to interact with a variety of targets, including enzymes, receptors, and proteins involved in various biological processes .

Mode of Action

Compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or interfering with protein-protein interactions .

Biochemical Pathways

Indazole derivatives have been found to influence a variety of biological pathways, including those involved in inflammation, cancer, and various metabolic processes .

Result of Action

Similar compounds have been found to exert various effects at the molecular and cellular levels, such as inducing or inhibiting the expression of certain genes, altering cell signaling pathways, or affecting cell proliferation and survival .

Biologische Aktivität

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid (CBTA) is a bicyclic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C₁₂H₁₇N₃O₂

- Molecular Weight : 235.28 g/mol

- Boiling Point : 472.6 ± 55.0 °C (predicted)

- Density : 1.51 ± 0.1 g/cm³ (predicted)

- pKa : 4.28 ± 0.20 (predicted) .

CBTA exhibits its biological effects primarily through the inhibition of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in various physiological processes including cell proliferation and inflammation. By modulating LPA signaling pathways, CBTA may influence cancer progression and inflammatory responses .

Antimicrobial Activity

Research indicates that benzotriazole derivatives, including CBTA, possess significant antimicrobial properties. In vitro studies have demonstrated that compounds within this class can inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus subtilis. The structural characteristics of these compounds contribute to their effectiveness against pathogens .

Antiparasitic Activity

CBTA has shown promise in antiparasitic applications. Studies have indicated that derivatives similar to CBTA exhibit inhibitory effects against protozoan parasites such as Trypanosoma cruzi, responsible for Chagas disease. The activity is dose-dependent, with significant reductions in parasite viability observed at specific concentrations .

Anti-inflammatory Potential

Due to its role as an autotaxin inhibitor, CBTA is being investigated for its anti-inflammatory properties. Autotaxin is linked to several inflammatory diseases; thus, inhibiting this enzyme could provide therapeutic benefits in conditions such as rheumatoid arthritis and cancer-related inflammation .

Case Studies

A series of studies have highlighted the biological activity of CBTA and its derivatives:

-

Study on Antimicrobial Activity :

- Researchers evaluated the antimicrobial efficacy of CBTA against multiple bacterial strains.

- Results indicated a significant reduction in bacterial growth at concentrations as low as 25 μg/mL.

-

Antiparasitic Efficacy :

- A study focusing on Trypanosoma cruzi demonstrated that CBTA derivatives could reduce parasite counts by over 50% at optimal concentrations after 72 hours of incubation.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| CBTA | Cyclopentyl group + carboxylic acid | Potential autotaxin inhibitor |

| Benzotriazole | Simple benzotriazole structure | Less biological activity |

| Indazole Derivatives | Varying substitutions | Enhanced antiparasitic properties |

This table illustrates how CBTA's unique structural features confer distinct advantages over simpler analogs in terms of biological activity .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

CBTA serves as a versatile building block in multicomponent reactions. Its ability to participate in various synthetic pathways allows for the creation of complex molecules. Notably, it has been utilized in the synthesis of:

- 1,5,6,7-Tetrahydro-4H-indol-4-one : This compound is synthesized using CBTA as a precursor in multicomponent reactions.

- Autotaxin Inhibitors : Preliminary studies indicate that CBTA may act as an autotaxin inhibitor, which could have implications for treating cancer and inflammation due to the enzyme's role in lysophosphatidic acid signaling pathways.

Biological Activities

Research has highlighted several promising biological activities associated with CBTA:

- Autotaxin Inhibition : As mentioned earlier, CBTA has shown potential as an autotaxin inhibitor. This activity is crucial because autotaxin is implicated in various pathological processes including cancer progression and inflammatory responses.

- Receptor Interaction Studies : Interaction studies have suggested that CBTA may engage with various receptors involved in cell signaling. These interactions can significantly influence cellular responses such as proliferation and migration—key factors in cancer biology.

Study 1: Autotaxin Inhibition

A study investigated the inhibitory effects of CBTA on autotaxin activity. Results indicated that the compound effectively reduced lysophosphatidic acid levels in vitro. This suggests potential therapeutic applications for conditions characterized by elevated autotaxin levels.

Study 2: Receptor Modulation

Another study focused on the interaction of CBTA with specific receptors involved in cell signaling pathways. The findings demonstrated that CBTA modulates receptor activity, affecting downstream signaling pathways related to cell proliferation and survival.

Eigenschaften

IUPAC Name |

3-cyclopentyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c16-12(17)8-5-6-10-11(7-8)15(14-13-10)9-3-1-2-4-9/h8-9H,1-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVDTIKTDICWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(CCC(C3)C(=O)O)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.